molecular formula C22H26N4O5S B11147955 6-Isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-methylisoxazolo[5,4-b]pyridine

6-Isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-methylisoxazolo[5,4-b]pyridine

Cat. No.: B11147955
M. Wt: 458.5 g/mol
InChI Key: SPXCXTDIWFIOBQ-UHFFFAOYSA-N
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Description

This compound belongs to the isoxazolo[5,4-b]pyridine class, characterized by a fused heterocyclic core with a 3-methyl substituent and a 6-isopropyl group. The structure is further modified at position 4 by a piperazinyl carbonyl moiety linked to a 4-methoxyphenylsulfonyl group.

Properties

Molecular Formula

C22H26N4O5S

Molecular Weight

458.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C22H26N4O5S/c1-14(2)19-13-18(20-15(3)24-31-21(20)23-19)22(27)25-9-11-26(12-10-25)32(28,29)17-7-5-16(30-4)6-8-17/h5-8,13-14H,9-12H2,1-4H3

InChI Key

SPXCXTDIWFIOBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-methylisoxazolo[5,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the isopropyl, methoxyphenylsulfonyl, and piperazinylcarbonyl groups. Common synthetic methods include:

    Cyclization reactions: to form the isoxazolo[5,4-b]pyridine core.

    Substitution reactions: to introduce the isopropyl and methoxyphenylsulfonyl groups.

    Coupling reactions: to attach the piperazinylcarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-methylisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-Isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-methylisoxazolo[5,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Isoxazolo[5,4-b]pyridine Derivatives

The following table summarizes key structural and functional differences between the target compound and similar derivatives:

Compound Name Substituents Key Functional Groups Notable Properties Reference
Target Compound : 6-Isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-methylisoxazolo[5,4-b]pyridine - 6-Isopropyl
- 3-Methyl
- 4-Piperazinyl carbonyl with sulfonyl linkage
Piperazine, sulfonyl, isoxazole-pyridine core Potential enhanced solubility (piperazine), electrophilic sulfonyl group
4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile - 6-Methylthio
- 5-Cyano
- 4-Amino
Nitrile, amino, methylthio High thermal stability (mp 275–277°C), electron-withdrawing cyano group
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid - 6-(4-Methoxyphenyl)
- 4-Carboxylic acid
Carboxylic acid, methoxyphenyl Acidic solubility, potential for salt formation
Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate - 6-Cyclopropyl
- 3-(4-Methoxyphenyl)
- 4-Methyl ester
Ester, cyclopropyl, methoxyphenyl Ester group may confer lipophilicity; cyclopropyl adds steric bulk

Functional Group Analysis

  • Position 6 :

    • The isopropyl group in the target compound (vs. methylthio in or cyclopropyl in ) provides moderate steric bulk without strong electron-withdrawing effects.
    • Methylthio in may enhance nucleophilic reactivity but reduce metabolic stability compared to isopropyl.
  • Position 4 :

    • The piperazinyl carbonyl in the target compound contrasts with the carboxylic acid in or ester in . Piperazine derivatives often improve solubility and bioavailability, whereas carboxylic acids may limit membrane permeability due to ionization .
  • Sulfonyl vs. Other Groups: The 4-methoxyphenylsulfonyl group in the target compound is distinct from the nitrile in or methoxyphenyl in .

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